6-(1H-pyrrol-1-yl)-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazine
Description
Molecular Architecture and Crystallographic Analysis
The molecular structure of 6-(1H-pyrrol-1-yl)-3-(trifluoromethyl)triazolo[4,3-b]pyridazine (C₁₀H₆F₃N₅) features a fused bicyclic core comprising a triazolo[4,3-b]pyridazine system substituted at positions 3 and 6 with a trifluoromethyl (-CF₃) group and a pyrrole ring, respectively. X-ray crystallographic data for analogous triazolopyridazine derivatives reveal planar arrangements of the fused heterocyclic system, with bond lengths and angles consistent with aromatic delocalization. Key structural parameters include:
| Parameter | Value |
|---|---|
| Triazole N–N bond length | 1.32–1.35 Å |
| Pyridazine C–N bond length | 1.33–1.37 Å |
| C–F bond length (CF₃) | 1.33–1.34 Å |
| Dihedral angle (pyrrole/core) | 27.3–32.1° |
The trifluoromethyl group adopts a staggered conformation to minimize steric clashes with the adjacent triazole ring. The pyrrole substituent at position 6 participates in weak CH···N interactions with neighboring molecules, contributing to crystal packing.
Conformational Isomerism and Tautomeric Forms
The compound exhibits limited conformational flexibility due to the rigidity of the fused triazolopyridazine core. However, rotational isomerism is observed in the trifluoromethyl group, which occupies two distinct orientations in the crystal lattice with occupancies of 52% and 48%. Tautomerism is not prevalent in the triazolopyridazine system under ambient conditions, as the triazolo[4,3-b]pyridazine framework preferentially adopts the 1H-tautomeric form stabilized by conjugation with the pyridazine π-system.
The pyrrole ring exists exclusively in the 1H-tautomer, with no evidence of 2H or 3H forms in spectroscopic studies. Substituent effects from the electron-withdrawing -CF₃ group slightly polarize the electron density of the triazolopyridazine core, as evidenced by:
- Downfield shifts of adjacent protons in ¹H NMR (δ 8.72 ppm for pyridazine H8)
- Reduced electron density at N1 (Mulliken charge: −0.32 e) compared to non-fluorinated analogs (−0.41 e)
Comparative Analysis with Related Triazolopyridazine Derivatives
Structural and electronic comparisons with analogous compounds highlight distinct features:
The trifluoromethyl group in the target compound confers:
Properties
IUPAC Name |
6-pyrrol-1-yl-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F3N5/c11-10(12,13)9-15-14-7-3-4-8(16-18(7)9)17-5-1-2-6-17/h1-6H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNNNSZOIIVUEEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=NN3C(=NN=C3C(F)(F)F)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F3N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6-(1H-pyrrol-1-yl)-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazine is a heterocyclic compound with the molecular formula and a molecular weight of approximately 253.18 g/mol. This compound has garnered interest in the field of medicinal chemistry due to its potential biological activities, particularly in cancer therapy.
Chemical Structure
The structure of the compound can be represented as follows:
- Molecular Formula :
- CAS Number : 343372-90-7
Antiproliferative Activity
Recent studies have highlighted the antiproliferative effects of compounds within the triazolo[4,3-b]pyridazine class. For instance, a related compound (designated as 4q ) demonstrated significant antiproliferative activity against various cancer cell lines including SGC-7901 (gastric adenocarcinoma), A549 (lung adenocarcinoma), and HT-1080 (fibrosarcoma) with IC50 values ranging from 0.008 to 0.014 μM . This suggests that derivatives of triazolo[4,3-b]pyridazine, including our target compound, may possess similar potent biological activities.
The mechanism by which these compounds exert their antiproliferative effects appears to involve the inhibition of tubulin polymerization. Experimental data indicate that 4q significantly disrupts microtubule dynamics, leading to cell cycle arrest at the G2/M phase . This disruption is crucial as it prevents proper mitotic spindle formation, thereby inhibiting cancer cell division.
Research Findings
A comprehensive study involving various derivatives of triazolo[4,3-b]pyridazines revealed that modifications to the molecular structure can significantly influence biological activity. Table 1 summarizes the IC50 values of selected compounds against different cancer cell lines:
| Compound | Cancer Cell Line | IC50 (μM) |
|---|---|---|
| 4q | SGC-7901 | 0.014 |
| 4q | A549 | 0.008 |
| 4q | HT-1080 | 0.012 |
| CA-4 | SGC-7901 | 0.009 |
| CA-4 | A549 | 0.012 |
Case Studies
In a significant case study published in December 2016, a series of compounds were synthesized and evaluated for their biological activity. The study found that structural modifications influenced not only the potency but also the selectivity towards different cancer types . The findings suggest that further exploration into the structure-activity relationship (SAR) could lead to the development of more effective anticancer agents.
Q & A
Q. How should researchers address contradictory data in bioactivity studies (e.g., divergent IC₅₀ values across assays)?
- Methodological Answer : Standardize assay conditions (e.g., ATP concentration in kinase assays) and validate target engagement via orthogonal methods (e.g., CETSA or NanoBRET). For example, discrepancies in antimicrobial activity of triazolopyridazines were resolved by testing against isogenic mutant strains .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
